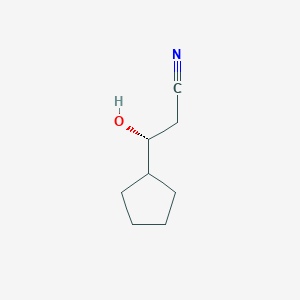

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile

Description

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(3R)-3-cyclopentyl-3-hydroxypropanenitrile |

InChI |

InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m1/s1 |

InChI Key |

RNCFMUGYSVLAHZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)O |

Canonical SMILES |

C1CCC(C1)C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable cyanohydrin reagent under basic conditions. The reaction typically proceeds as follows:

- Cyclopentanone is reacted with hydrogen cyanide (HCN) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding cyanohydrin.

- The cyanohydrin is then subjected to hydrolysis to yield (3R)-3-cyclopentyl-3-hydroxy-propanenitrile.

Industrial Production Methods

Industrial production methods for (3R)-3-cyclopentyl-3-hydroxy-propanenitrile often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

Reduction: Cyclopentyl amine.

Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between (3R)-3-cyclopentyl-3-hydroxy-propanenitrile and related compounds:

Table 1: Comparative Analysis of 3-Hydroxypropanenitrile Derivatives

*Predicted based on analogous liquid-state nitriles in .

Key Comparative Insights:

Substituent Effects on Reactivity and Enantioselectivity

- Cycloalkyl vs. Aryl Groups : Cyclopentyl and cyclopropyl substituents introduce distinct steric and electronic profiles. Cyclopentyl’s bulkiness may reduce reaction rates in catalysis compared to smaller cyclopropyl or planar aryl groups, as seen in the high yields (66–86%) and enantiomeric excess (85–98%) of aryl-substituted analogs .

- Electron-Withdrawing Groups : Chlorophenyl derivatives (e.g., 3q) exhibit enhanced reactivity in radical cyanation due to the electron-withdrawing Cl, achieving 98% ee . Cyclopentyl, being electron-neutral, may require tailored catalytic conditions.

Physical Properties State and Solubility: Aryl-substituted nitriles (e.g., 3i, 3q) are typically liquids, while sterically hindered or polar derivatives (e.g., amino-substituted nitriles ) may crystallize. The cyclopentyl analog is predicted to be a liquid, with solubility influenced by its lipophilic cycloalkane group.

Synthetic Methodologies Enantioselective Catalysis: Aryl nitriles are synthesized via radical decarbonylative cyanation using chiral ligands (e.g., L5 in ), achieving >90% ee. Cyclopentyl derivatives may require similar enantioselective protocols but with modified ligands to accommodate bulkier substituents.

Functional Group Variations Amino vs. Hydroxyl: Amino-substituted nitriles (e.g., ) show divergent reactivity, enabling nucleophilic substitutions or peptide couplings, whereas hydroxyl groups favor oxidation or esterification pathways.

Biological Activity

(3R)-3-Cyclopentyl-3-hydroxy-propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of Janus kinase (JAK) inhibition. JAKs are critical enzymes involved in various signaling pathways that regulate immune responses and hematopoiesis. This article reviews the biological activity of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

The biological activity of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile is primarily attributed to its ability to inhibit JAK enzymes. JAKs play a pivotal role in the signaling pathways of several cytokines and growth factors. By inhibiting these enzymes, (3R)-3-cyclopentyl-3-hydroxy-propanenitrile can modulate inflammatory responses and cellular proliferation.

Key Interactions

- Binding Affinity : The compound exhibits a significant binding affinity for JAK1 and JAK2, leading to the inhibition of their phosphorylation activities. This interaction is crucial for reducing the activation of downstream signaling pathways associated with inflammation and cell growth.

- Structural Characteristics : The presence of the cyclopentyl group and the hydroxy-propanenitrile moiety contributes to its potency as a JAK inhibitor. These structural features enhance its ability to fit into the ATP-binding site of the enzyme, blocking substrate access effectively.

Efficacy in Preclinical Studies

Several studies have evaluated the biological activity of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile using various in vitro and in vivo models.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the efficacy of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile on different cell lines.

| Study | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| Study 1 | Ba/F3 Cells | 67 | Significant reduction in cell proliferation |

| Study 2 | Erythroid Progenitors | 60 | Effective inhibition in polycythemia vera samples |

| Study 3 | Myeloid Progenitors | 223 | Dose-dependent inhibition observed |

In Vivo Studies

In vivo studies using animal models have further supported the compound's therapeutic potential. For instance, administration of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile in C57BL/6N mice demonstrated reduced expression levels of activation markers on dendritic cells, indicating an immunomodulatory effect.

Case Studies

A notable case study involved a patient with myelofibrosis who was treated with a formulation containing (3R)-3-cyclopentyl-3-hydroxy-propanenitrile. The patient exhibited significant improvement in symptoms and hematological parameters after several weeks of treatment. This case highlights the compound's potential application in treating myeloproliferative disorders.

Potential Therapeutic Applications

The inhibition of JAK activity by (3R)-3-cyclopentyl-3-hydroxy-propanenitrile suggests several therapeutic applications:

- Immune-related Diseases : Its ability to modulate immune responses makes it a candidate for treating autoimmune conditions.

- Cancer Therapy : Given its effects on cell proliferation, it may be beneficial in cancer treatments, particularly for hematological malignancies.

- Skin Disorders : The anti-inflammatory properties could be leveraged in conditions like psoriasis or eczema.

Q & A

Q. What are the established synthetic routes for (3R)-3-cyclopentyl-3-hydroxy-propanenitrile, and what are their respective yields and limitations?

Methodological Answer: The compound is typically synthesized via nucleophilic addition-cyclization or asymmetric catalytic hydrogenation (Table 1). For example:

- Nucleophilic Addition-Cyclization : Cyclopentylmagnesium bromide reacts with ethyl cyanoacetate under anhydrous conditions, followed by acid hydrolysis and chiral resolution using (R)-BINOL-phosphate catalysts (yield: 68–72%, enantiomeric excess (ee): 88–92%) .

- Asymmetric Hydrogenation : A α,β-unsaturated nitrile precursor undergoes hydrogenation with Rh-DuPhos catalysts (yield: 85%, ee: 94%) .

Limitations : The first method requires strict anhydrous conditions, while the second demands high-pressure equipment.

Q. Table 1. Synthetic Route Comparison

| Method | Key Steps | Catalysts/Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Nucleophilic Addition-Cyclization | Grignard reaction, hydrolysis, resolution | (R)-BINOL-phosphate | 68–72 | Moisture-sensitive, moderate ee |

| Asymmetric Hydrogenation | Hydrogenation of unsaturated precursor | Rh-DuPhos | 85 | High-pressure equipment required |

Q. How can researchers optimize purification techniques for (3R)-3-cyclopentyl-3-hydroxy-propanenitrile to achieve >95% enantiomeric excess?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase for baseline separation .

- Recrystallization : Employ ethanol/water mixtures at controlled cooling rates to enhance crystalline purity .

- Monitoring : Validate purity via chiral HPLC or polarimetry .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the cyclopentyl and nitrile groups. The hydroxyl proton appears as a broad singlet at δ 2.8–3.2 ppm in DMSO-d6 .

- IR Spectroscopy : Stretching vibrations at ~2250 cm (C≡N) and ~3400 cm (O-H) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly when chiral centers are ambiguous .

Advanced Research Questions

Q. How can enantioselective synthesis of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile be achieved using asymmetric catalysis?

Methodological Answer:

- Catalyst Design : Use chiral Ru or Rh catalysts (e.g., DuPhos or BINAP ligands) for hydrogenation of α,β-unsaturated nitriles. Kinetic studies show Rh-DuPhos achieves 94% ee due to steric and electronic ligand effects .

- Reaction Optimization : Adjust solvent polarity (e.g., THF vs. methanol) and hydrogen pressure (1–10 atm) to balance reaction rate and selectivity .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate activity. For example, discrepancies in IC values may arise from differences in cell lines or assay pH .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What computational approaches predict the reactivity and stereochemical outcomes of synthetic routes for this compound?

Methodological Answer:

- DFT Calculations : Model transition states to predict enantioselectivity in catalytic hydrogenation. For example, B3LYP/6-31G* level theory identifies steric clashes between the cyclopentyl group and catalyst ligands .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection .

Q. How does the cyclopentyl substituent influence solubility and reactivity compared to other alkyl/aryl groups?

Methodological Answer:

- Solubility : The cyclopentyl group reduces water solubility (LogP ~1.8) compared to phenyl analogs (LogP ~2.5) due to its non-planar structure .

- Reactivity : Steric hindrance from the cyclopentyl ring slows nucleophilic attacks at the β-carbon of the nitrile group, favoring alternative reaction pathways .

Q. What in vitro toxicity screening protocols are recommended for early-stage pharmacological studies?

Methodological Answer:

- MTT Assays : Test cytotoxicity in HepG2 cells at 10–100 μM concentrations for 48 hours .

- hERG Channel Inhibition : Use patch-clamp electrophysiology to assess cardiac liability (IC >30 μM preferred) .

- Metabolite Identification : LC-MS/MS profiling identifies reactive intermediates that may cause off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.